molecular formula C8H18N2 B145781 N,N-Dimethyl-1-piperidin-4-ylmethanamine CAS No. 138022-00-1

N,N-Dimethyl-1-piperidin-4-ylmethanamine

Cat. No.: B145781
CAS No.: 138022-00-1
M. Wt: 142.24 g/mol
InChI Key: SWQDHDJAIYSTRF-UHFFFAOYSA-N
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Description

N,N-Dimethyl-1-piperidin-4-ylmethanamine is a chemical compound with the molecular formula C8H18N2 It is a tertiary amine that features a piperidine ring substituted at the nitrogen atom with a dimethylaminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-1-piperidin-4-ylmethanamine typically involves the reaction of piperidine with formaldehyde and dimethylamine. The reaction is carried out under basic conditions, often using sodium hydroxide as a catalyst. The process can be summarized as follows:

    Reactants: Piperidine, formaldehyde, dimethylamine.

    Catalyst: Sodium hydroxide.

    Reaction Conditions: The reaction is typically conducted at room temperature with continuous stirring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-1-piperidin-4-ylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the compound into secondary or primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like halides, cyanides.

Major Products Formed

    Oxidation: N-oxides.

    Reduction: Secondary or primary amines.

    Substitution: Substituted amines with different functional groups.

Scientific Research Applications

N,N-Dimethyl-1-piperidin-4-ylmethanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways and as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-1-piperidin-4-ylmethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as a ligand, binding to these targets and modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-1-(4-(piperidin-4-yl)phenyl)methanamine dihydrochloride
  • N,N-Dimethyl-1-(4-piperidin-2-ylphenyl)methanamine dihydrochloride

Uniqueness

N,N-Dimethyl-1-piperidin-4-ylmethanamine is unique due to its specific structural features, which confer distinct chemical properties and reactivity

Properties

IUPAC Name

N,N-dimethyl-1-piperidin-4-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-10(2)7-8-3-5-9-6-4-8/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWQDHDJAIYSTRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90456471
Record name N,N-Dimethyl-1-(piperidin-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90456471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138022-00-1
Record name N,N-Dimethyl-1-(piperidin-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90456471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Dimethylaminomethyl)piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

8-(N-benzyl-N-methyl-amino)-2-[4-(N,N-dimethylaminomethyl)-piperidino]-4-morpholino-pyrimido [5,4-d]pyrimidine From 2-chloro-8-(N-benzyl-N-methyl-amino)-4-morpholino-pyrimido[5,4-d]pyrimidine and 4-(N,N-dimethylaminomethyl)-piperidine Yield: 30.6% of theory, Melting point: 145°-147° C. C26H36N8O (476.63)
Name
8-(N-benzyl-N-methyl-amino)-2-[4-(N,N-dimethylaminomethyl)-piperidino]-4-morpholino-pyrimido [5,4-d]pyrimidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-chloro-8-(N-benzyl-N-methyl-amino)-4-morpholino-pyrimido[5,4-d]pyrimidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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